N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. It is a small molecule drug that has been studied extensively for its potential therapeutic applications in cancer treatment. MS-275 has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
Wirkmechanismus
N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide is a potent and selective inhibitor of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide inhibits the activity of HDAC enzymes, leading to an increase in histone acetylation and the activation of gene expression. This leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of solid tumors and hematological malignancies in preclinical studies. N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory effects, and it has been studied for its potential therapeutic applications in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule drug that is relatively easy to synthesize. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical effects have been well-characterized. However, N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide also has some limitations for use in lab experiments. It is a potent and selective inhibitor of HDAC enzymes, which may limit its potential for use in other areas of research. N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have some toxic effects in animal studies, which may limit its potential for use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide. One area of research is the development of new analogs of N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide with improved pharmacological properties. Another area of research is the study of N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide in combination with other drugs for the treatment of cancer. N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been studied for its potential therapeutic applications in autoimmune diseases, and further research in this area may lead to new treatments for these conditions. Finally, the study of the mechanism of action of N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide may lead to new insights into the regulation of gene expression and the development of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of solid tumors and hematological malignancies. N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to sensitize cancer cells to other chemotherapeutic agents. N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been studied in combination with other drugs in clinical trials, and it has shown promising results in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-7-8-15(12(2)9-11)17-16(19)13-5-4-6-14(10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQAYLJIPMHCFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.